molecular formula C25H22N2O4S B2833177 1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941906-44-1

1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No. B2833177
M. Wt: 446.52
InChI Key: WNYGIYUGDURQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modulation of p53 Activity

Compounds analogous to "1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide" have been designed as modulators of p53 activity. These compounds, including derivatives of the spirooxoindolepyrrolidine nucleus, showed potential in inhibiting cell growth of various human tumor cells at submicromolar and micromolar concentrations, indicating their role in inducing apoptotic cell death and cell cycle arrest potentially via the inhibition of p53-MDM2 interaction (Gomez-Monterrey et al., 2010).

Antileukemic Activity

Spiro[indoline-3,2'-thiazolidine]-2,4'-diones have shown activity in leukemia screen tests, particularly against P388 and L1210 leukemia, indicating their potential as antileukemic agents. These findings suggest the therapeutic value of these compounds in treating leukemia through their antileukemic properties (Rajopadhye & Popp, 1987).

Antihistamic Agents

The synthesis of fluorinated spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-diones using Bronsted acidic ionic liquids as catalysts has been explored for their potential as antihistamic agents. These compounds demonstrated the ability to inhibit contractions induced by histamine on guinea pig ileum, suggesting their utility in H1-antagonism (Arya et al., 2012).

Antimicrobial Activity

Novel spiro[indole-thiazolidine]spiro[indole-pyran] derivatives have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds exhibited stronger antibacterial and antifungal efficiency, highlighting their potential as antimicrobial agents (Sakhuja et al., 2011).

properties

IUPAC Name

3-(4-methylphenyl)-1'-[(3-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-17-10-12-20(13-11-17)27-23(28)16-32(30,31)25(27)21-8-3-4-9-22(21)26(24(25)29)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYGIYUGDURQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

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